REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].C[N:7]([CH:9]=O)[CH3:8].[CH2:11]([C:13]1[CH:17]=[C:16]([OH:18])N(C)[N:14]=1)[CH3:12].C([O-])([O-])=O.[K+].[K+]>ClCCl>[Cl:3][C:9]1[N:7]([CH3:8])[N:14]=[C:13]([CH2:11][CH3:12])[C:17]=1[CH:16]=[O:18] |f:3.4.5|
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Name
|
|
Quantity
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84.5 g
|
Type
|
reactant
|
Smiles
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C(C)C1=NN(C(=C1)O)C
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Name
|
ice
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Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
while stirring at 0° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The mixture was refluxed for 3 h
|
Duration
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3 h
|
Type
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STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
|
Details
|
the aqueous phase extracted with chloroform several times
|
Type
|
WASH
|
Details
|
The organic layers were then washed with K2CO3 solution
|
Type
|
CUSTOM
|
Details
|
to obtain a weak alkaline media
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 51.2 g of an oily substance
|
Type
|
CUSTOM
|
Details
|
to obtain a weak acidic media
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography (dichloromethane) on a silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NN1C)CC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.3 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |